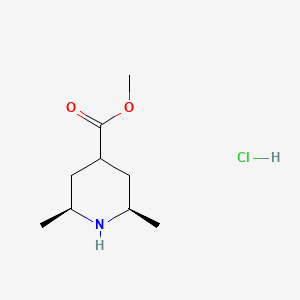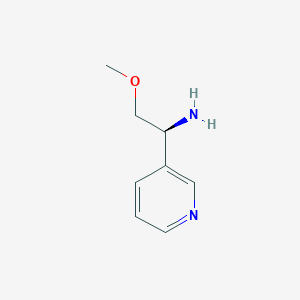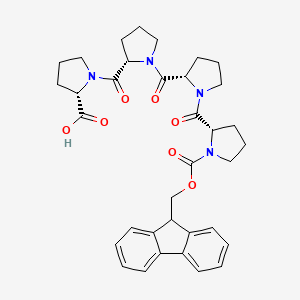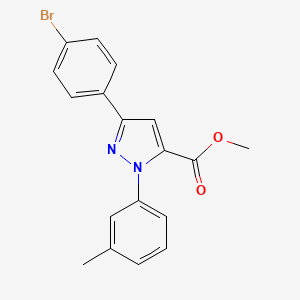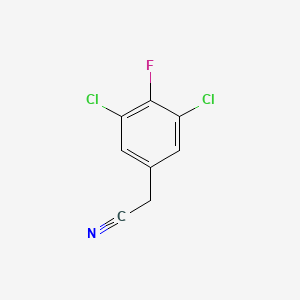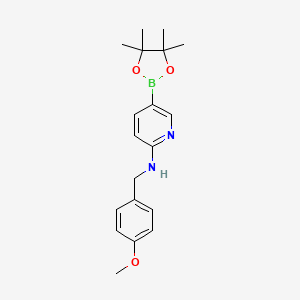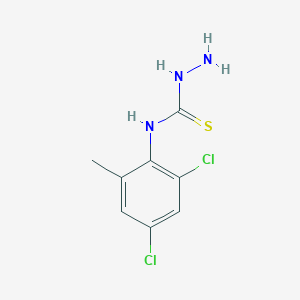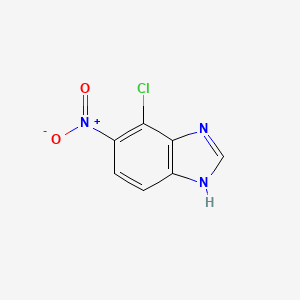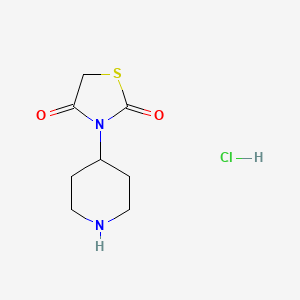
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1864052-73-2 . It has a molecular weight of 236.72 .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives has been achieved using deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was found to be the best for further synthesis of thiazolidinedione derivatives .Molecular Structure Analysis
The InChI Code for 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is 1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives exhibit a wide range of biological activities . They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases , and their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical form of 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is solid . It has a molecular weight of 236.72 .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized derivatives of thiazolidine-2,4-dione, including those involving piperidine, and evaluated their anticancer activities. For instance, compounds were screened for their effectiveness against the MCF-7 human breast cancer cell line, showing that certain derivatives exhibit significant anticancer properties due to their ability to inhibit crucial enzymes like topoisomerase-I (Kumar & Sharma, 2022).
Antimicrobial Properties
Another area of application is the synthesis of thiazolidine-2,4-dione derivatives for antimicrobial use. These compounds have been shown to possess good activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and display excellent antifungal activity against species like Aspergillus niger and A. flavus (Prakash et al., 2011).
Antidiabetic Agents
The synthesis of novel thiazolidine-2,4-dione derivatives has also been targeted towards the development of antidiabetic agents. These compounds have been reported to significantly reduce blood glucose levels, showing promise in the management of diabetes (Kadium, Alhazam, & Hameed, 2022).
Additional Research Applications
Further research has delved into the creation of new thiazolidine derivatives with varied biological activities, including antitumor properties. These compounds were synthesized and evaluated for cytotoxicity, demonstrating selectivity towards cancer cells without affecting normal cells, and showing potential in cancer treatment (Chagas et al., 2017).
properties
IUPAC Name |
3-piperidin-4-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMHBJQLCBMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



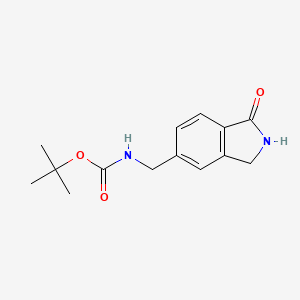
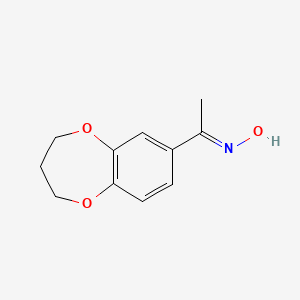
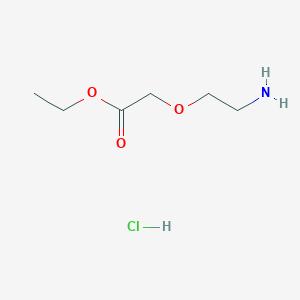
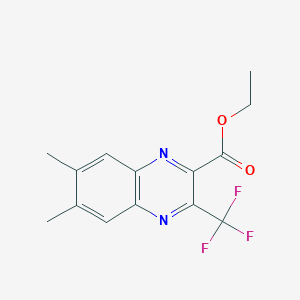
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)
